N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide
Description
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide is a complex organic compound that features a cyanocyclohexyl group, a furan-2-carbonyl group, and a piperazinyl group
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-15(17(24)21-19(14-20)7-3-2-4-8-19)22-9-11-23(12-10-22)18(25)16-6-5-13-26-16/h5-6,13,15H,2-4,7-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXMFNUWGVOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Introduction of the furan-2-carbonyl group: This step may involve the acylation of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Coupling of the two intermediates: The final step could involve coupling the cyanocyclohexyl intermediate with the furan-2-carbonyl piperazine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Primary amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[4-(benzoyl)piperazin-1-yl]propanamide
- N-(1-cyanocyclohexyl)-2-[4-(thiophen-2-carbonyl)piperazin-1-yl]propanamide
Uniqueness
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide is unique due to the presence of the furan-2-carbonyl group, which imparts distinct chemical and biological properties compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
